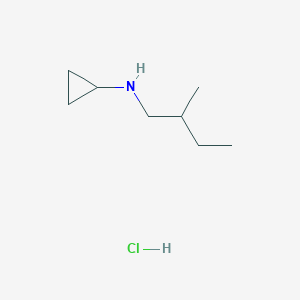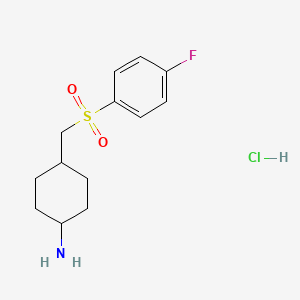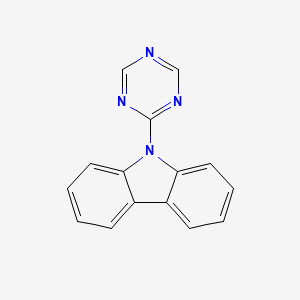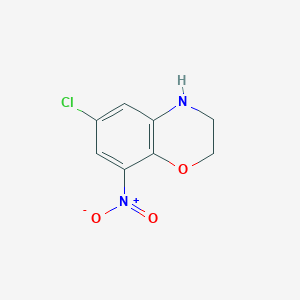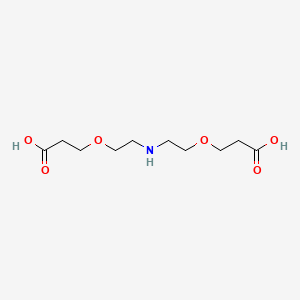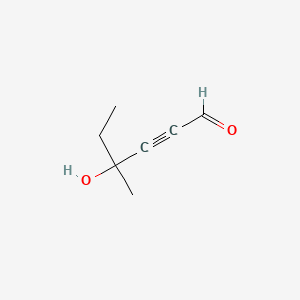
4-Hydroxy-4-methylhex-2-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-methylhex-2-ynal is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a hydroxyl group (-OH) and an alkyne group (-C≡C-) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methylhex-2-ynal typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-pentyn-1-ol with an oxidizing agent to introduce the aldehyde group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The choice of catalyst, solvent, and reaction parameters are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-4-methylhex-2-ynal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 4-methylhex-2-ynoic acid.
Reduction: Formation of 4-hydroxy-4-methylhex-2-ene or 4-hydroxy-4-methylhexane.
Substitution: Formation of 4-chloro-4-methylhex-2-ynal.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-methylhex-2-ynal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Hydroxy-4-methylhex-2-ynal exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activities, alter cellular pathways, and influence the behavior of biological systems.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybut-2-ynal: Similar structure but with a shorter carbon chain.
4-Hydroxy-2-quinolones: Contains a quinolone ring, offering different biological activities.
4-Hydroxy-4-methyl-2-pentanone: Similar functional groups but lacks the alkyne group.
Uniqueness: 4-Hydroxy-4-methylhex-2-ynal is unique due to the presence of both a hydroxyl and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
58678-93-6 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
4-hydroxy-4-methylhex-2-ynal |
InChI |
InChI=1S/C7H10O2/c1-3-7(2,9)5-4-6-8/h6,9H,3H2,1-2H3 |
InChI-Schlüssel |
LCRSPNGZOFSDHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


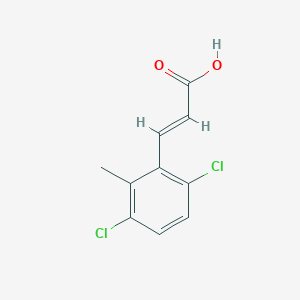

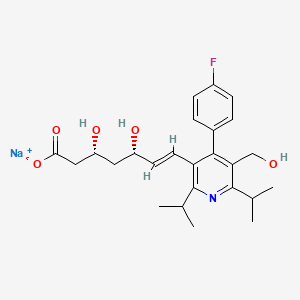
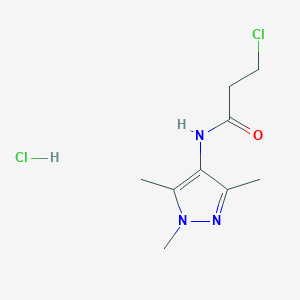
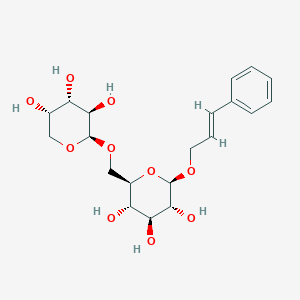
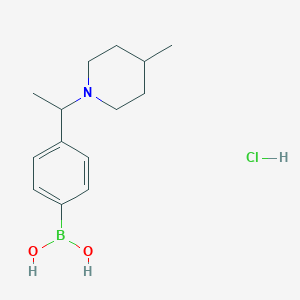
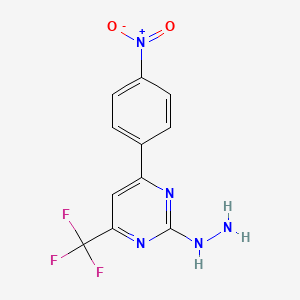
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
